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These application notes provide a comprehensive overview and detailed protocols for the

utilization of filbertone as a chemical marker in food authenticity testing. Filbertone, the

primary flavor compound in hazelnuts, serves as a robust indicator for the presence and

quantity of hazelnut ingredients, and is particularly useful in detecting the adulteration of other

food products with hazelnut derivatives.

Introduction
Filbertone, chemically known as (E)-5-Methyl-2-hepten-4-one, is a naturally occurring ketone

that imparts the characteristic roasted and nutty flavor to hazelnuts (Corylus avellana L.).[1][2]

Its unique presence and concentration in hazelnuts make it an ideal marker for food

authenticity and quality control. The primary applications of filbertone analysis in the food

industry include:

Hazelnut Product Quality Assessment: Evaluating the quality of hazelnut-based products like

spreads and pastes by correlating filbertone content with the actual hazelnut percentage.[3]

[4]

Detection of Olive Oil Adulteration: Identifying the fraudulent addition of cheaper hazelnut oil

to olive oil, a practice hard to detect using standard lipid profiling.[1][3]
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Allergen Detection: Screening for the undeclared presence of hazelnuts, which is crucial for

consumers with nut allergies.[3]

While a powerful marker, the natural variability of filbertone content in hazelnuts due to factors

like variety, roasting conditions, and geographical origin makes precise quantification of

hazelnut content challenging.[3][5] However, it is highly effective for qualitative analysis and for

classifying products into different quality grades.[3][6] The potential use of synthetic filbertone
as a flavor additive should also be considered during analysis.[3]

Quantitative Data Summary
The concentration of filbertone is a key parameter in determining the authenticity and quality

of food products. The following tables summarize quantitative data from various studies.

Table 1: Filbertone Content in Authentic Hazelnut Products

Product Type
Filbertone Concentration
(µg/kg)

Notes

Authentic Hazelnut Pastes 304 - 584
Significant variation observed

between different pastes.[3][5]

Oil from Roasted Hazelnuts ~ 315
Roasting significantly

increases filbertone content.[3]

Oil from Unroasted Hazelnuts < 10

Table 2: Classification of Hazelnut Spreads Based on Filbertone Content

Hazelnut Content Filbertone Content (µg/kg) Quality Classification

< 1% < 4 Minimal Hazelnut Content

1% - 10% 4 - 45 Medium Hazelnut Content

> 10% > 45 High Hazelnut Content

This classification system allows for the quality sorting of commercial hazelnut spreads.[3][6][7]
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Table 3: Analytical Method Performance for Filbertone Quantification

Parameter Value Matrix Method

Limit of Detection

(LOD)
2 µg/kg Hazelnut Spread HS-SPME-GC-MS

Limit of Quantification

(LOQ)
5 µg/kg Hazelnut Spread HS-SPME-GC-MS

Linearity Range 5 - 750 µg/kg Hazelnut Spread HS-SPME-GC-MS

Recovery (spiked at

50 µg/kg)
98% Hazelnut-free spread HS-SPME-GC-MS

Recovery (spiked at

500 µg/kg)
81% Hazelnut-free paste HS-SPME-GC-MS

Repeatability (RSD) 8.1% Hazelnut-free spread HS-SPME-GC-MS

Repeatability (RSD) 11.2% Hazelnut-free paste HS-SPME-GC-MS

These parameters demonstrate the sensitivity and reliability of the HS-SPME-GC-MS method

for filbertone analysis.[3]

Experimental Protocols
The following are detailed protocols for the analysis of filbertone in food matrices, with a focus

on Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass

Spectrometry (HS-SPME-GC-MS), a widely used and effective technique.

Protocol 1: Determination of Filbertone in Hazelnut
Spreads by HS-SPME-GC-MS
This protocol is adapted from the methodology described by Čížková et al. (2013).[3]

3.1.1. Materials and Reagents

Filbertone standard ((E)-5-methyl-hept-2-en-4-one, ≥98% purity)
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Sodium chloride (NaCl)

Deionized water

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane

(DVB/CAR/PDMS) is recommended for its high sensitivity to filbertone.[3]

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Automated SPME sampler (optional, but recommended for precision)

3.1.2. Sample Preparation

Homogenize the hazelnut spread sample to ensure uniformity.

Accurately weigh 0.1 g of the homogenized sample into a 20 mL headspace vial.

Add 1.5 mL of a saturated NaCl solution to the vial. The salt solution increases the volatility

of the analytes.

Immediately seal the vial with the screw cap.

3.1.3. HS-SPME Procedure

Place the vial in the autosampler tray or a heating block.

Equilibration: Incubate the vial for 10 minutes at 60°C to allow the volatiles to partition into

the headspace.[3]

Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 5

minutes at 60°C.[3]

Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector port for

thermal desorption of the analytes onto the analytical column. A desorption time of 4 minutes

at 250°C in splitless mode is recommended.
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3.1.4. GC-MS Parameters

Injector: 250°C, splitless mode.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp 1: Increase to 150°C at a rate of 5°C/min.

Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

MS Transfer Line: 250°C.

Ion Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key

ions for filbertone (m/z) are 69, 98, 111, and 126.[6]

3.1.5. Quantification

Prepare a calibration curve using standard solutions of filbertone in a suitable solvent (e.g.,

methanol or a hazelnut-free spread matrix) across a concentration range of 5 to 750 µg/kg.[3]

Analyze the standards using the same HS-SPME-GC-MS method. Plot the peak area of the

target ion against the concentration to generate the calibration curve. Calculate the filbertone
concentration in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Ultrasonically Assisted Solid-Phase
Extraction (UA-SPE) for Filbertone in Hazelnut Oil
This protocol provides an alternative extraction method for liquid samples like oils.

3.2.1. Materials and Reagents
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Hazelnut oil sample

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Methanol (for conditioning)

n-Hexane (for elution)

Ultrasonic bath

GC-MS system

3.2.2. Extraction Procedure

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of

deionized water.

Sample Loading: Dissolve a known amount of hazelnut oil in a minimal amount of n-hexane

and load it onto the conditioned SPE cartridge.

Washing: Wash the cartridge with a solvent of low polarity to remove interfering lipids, while

retaining filbertone.

Elution: Place the SPE cartridge in a vial containing a suitable elution solvent (e.g., n-hexane

or a mixture of n-hexane and diethyl ether).

Ultrasonication: Immerse the vial in an ultrasonic bath for 15-30 minutes to facilitate the

elution of filbertone from the SPE sorbent.

Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume

suitable for GC-MS analysis.

3.2.3. GC-MS Analysis

Analyze the concentrated extract using the GC-MS parameters outlined in Protocol 1 (Section

3.1.4).
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The following diagrams illustrate the workflow and logical relationships in the application of

filbertone for food authenticity testing.

Sample Preparation

Extraction

Analysis
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Weighing
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HS-SPME
(5 min @ 60°C with DVB/CAR/PDMS fiber)

Thermal Desorption in GC Injector

GC-MS Analysis
(SIM Mode)

Quantification using Calibration Curve
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Click to download full resolution via product page

Caption: Experimental workflow for filbertone analysis using HS-SPME-GC-MS.
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Caption: Logical relationship for food authenticity assessment based on filbertone detection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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